molecular formula C7H13NO B3329757 (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol CAS No. 63121-32-4

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

Cat. No. B3329757
CAS RN: 63121-32-4
M. Wt: 127.18 g/mol
InChI Key: FXEGTGONOYXDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol, also known as HP, is a bicyclic compound that belongs to the class of pyrrolidine alkaloids. It has been found in various plants, including tobacco, and has been the subject of several studies due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol in lab experiments is its high potency and specificity, which allows for precise targeting of specific signaling pathways and receptors. However, one limitation is its relatively high cost and limited availability, which may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol, including further exploration of its anti-inflammatory and anti-tumor properties, as well as its potential applications in the treatment of neurological disorders. Additionally, there is potential for the development of new synthetic methods for the production of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol, which may increase its availability and reduce its cost.

Scientific Research Applications

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGTGONOYXDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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